molecular formula C23H26N2O3S B2730029 (Z)-2-((4-butylphenyl)amino)-5-(4-ethoxy-3-methoxybenzylidene)thiazol-4(5H)-one CAS No. 857494-50-9

(Z)-2-((4-butylphenyl)amino)-5-(4-ethoxy-3-methoxybenzylidene)thiazol-4(5H)-one

Cat. No.: B2730029
CAS No.: 857494-50-9
M. Wt: 410.53
InChI Key: MSDVMZZYUMOKMD-QNGOZBTKSA-N
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Description

(Z)-2-((4-butylphenyl)amino)-5-(4-ethoxy-3-methoxybenzylidene)thiazol-4(5H)-one is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by its unique structure, which includes a butylphenyl group, an ethoxy-methoxybenzylidene group, and a thiazol-4(5H)-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((4-butylphenyl)amino)-5-(4-ethoxy-3-methoxybenzylidene)thiazol-4(5H)-one typically involves a multi-step process. One common method starts with the preparation of the thiazole core, followed by the introduction of the butylphenyl and ethoxy-methoxybenzylidene groups. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents and catalysts would be carefully considered to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-((4-butylphenyl)amino)-5-(4-ethoxy-3-methoxybenzylidene)thiazol-4(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiazolidines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-((4-butylphenyl)amino)-5-(4-ethoxy-3-methoxybenzylidene)thiazol-4(5H)-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer effects. Researchers are exploring its interactions with biological targets to develop new drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-2-((4-butylphenyl)amino)-5-(4-ethoxy-3-methoxybenzylidene)thiazol-4(5H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-((4-methylphenyl)amino)-5-(4-ethoxy-3-methoxybenzylidene)thiazol-4(5H)-one
  • (Z)-2-((4-ethylphenyl)amino)-5-(4-ethoxy-3-methoxybenzylidene)thiazol-4(5H)-one

Uniqueness

Compared to similar compounds, (Z)-2-((4-butylphenyl)amino)-5-(4-ethoxy-3-methoxybenzylidene)thiazol-4(5H)-one stands out due to its butylphenyl group, which may confer unique chemical and biological properties. This structural difference can influence its reactivity, stability, and interactions with biological targets, making it a compound of interest for further research and development.

Properties

IUPAC Name

(5Z)-2-(4-butylphenyl)imino-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3S/c1-4-6-7-16-8-11-18(12-9-16)24-23-25-22(26)21(29-23)15-17-10-13-19(28-5-2)20(14-17)27-3/h8-15H,4-7H2,1-3H3,(H,24,25,26)/b21-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDVMZZYUMOKMD-QNGOZBTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)OCC)OC)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CC(=C(C=C3)OCC)OC)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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